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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylthiophenol

Cat. No.: B7984376

Get Quote

In the vast repository of chemical compounds, some molecules stand out due to extensive

characterization and a wealth of application data. Others, like 2-Bromo-4,5-
dimethylthiophenol, represent frontiers of chemical synthesis—possessing immense potential

by virtue of their structure, yet existing with a sparse footprint in public literature. This guide is

crafted for the discerning researcher and drug development professional who recognizes that

the value of a chemical building block lies not in what has been documented, but in what can

be achieved.

As direct experimental data for CAS 1263376-02-8 is not widely published, this whitepaper

adopts a first-principles approach. By synthesizing established chemical theory with empirical

data from structurally analogous compounds, we will construct a robust framework for

understanding and utilizing 2-Bromo-4,5-dimethylthiophenol. Our focus is on predictive

analysis and strategic application, providing you with the causal insights needed to confidently

incorporate this versatile reagent into your research and development workflows.

Section 1: Molecular Profile and Physicochemical
Characteristics
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2-Bromo-4,5-dimethylthiophenol is a polysubstituted aromatic thiol. Its structure is

characterized by a benzene ring functionalized with a thiol (-SH) group, a bromine atom, and

two adjacent methyl groups. This specific arrangement of functional groups imparts a unique

combination of electronic and steric properties, making it a highly strategic intermediate for

organic synthesis.

The thiol group provides a soft nucleophile and a site for oxidation; the bromine atom serves as

a key handle for cross-coupling reactions; and the dimethyl substitution pattern influences

solubility and steric hindrance, allowing for fine-tuning of molecular interactions in larger

constructs.

Predicted Physicochemical Data
To provide a working baseline for experimental design, the following table summarizes key

physicochemical properties. These values are estimated based on computational models and

data from closely related analogs, such as 2-Bromo-4,5-dimethylphenol[1] and 2,4-

dimethylbenzenethiol.[2][3]
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Property Predicted Value
Justification &
Significance

CAS Number 1263376-02-8
Unique identifier for this

specific chemical structure.

Molecular Formula C₈H₉BrS
Confirmed by elemental

composition.

Molecular Weight 217.13 g/mol

Essential for stoichiometric

calculations in reaction

planning.

Appearance

Likely a colorless to pale

yellow liquid or low-melting

solid

Based on analogs like 2,4-

dimethylbenzenethiol (liquid)[2]

and the potential for

discoloration due to thiol

oxidation.

Boiling Point ~220-240 °C (at 760 mmHg)

Estimated from related

substituted thiophenols;

vacuum distillation is

recommended to prevent

decomposition.

Acidity (pKa) ~6-7

The thiol proton is moderately

acidic, comparable to

thiophenol (pKa 6.62).[4] This

allows for easy formation of the

highly nucleophilic

thiophenolate anion with mild

bases (e.g., K₂CO₃, Et₃N).

Solubility

Soluble in most organic

solvents (e.g., DCM, THF,

DMF, Toluene); Insoluble in

water.

The hydrophobic benzene core

and methyl groups dominate

solubility. Soluble in aqueous

base upon deprotonation to

the thiophenolate.

Odor Pungent, characteristic of

thiols

A critical handling

consideration requiring the use
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of a well-ventilated fume hood.

[2]

Section 2: Strategic Synthesis of 2-Bromo-4,5-
dimethylthiophenol
The synthesis of this target molecule is not explicitly detailed in peer-reviewed literature.

However, established methodologies for the preparation of substituted aryl thiols provide

several high-probability pathways. The choice of strategy depends on the availability of starting

materials and the desired scale of production.

Comparative Synthesis Workflow
The following diagram illustrates three logical and robust synthetic strategies, each beginning

from a different class of precursor. The causality behind each approach is rooted in

fundamental principles of aromatic substitution and functional group interconversion.
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Strategy A: Electrophilic Bromination Strategy B: Nucleophilic Thiolation Strategy C: Newman-Kwart Rearrangement

4,5-Dimethylthiophenol

Protected Thiol
(e.g., Thioacetate)

1. Protection (Ac₂O)

Brominated Protected Thiol

2. Bromination (NBS)

Target Molecule

3. Deprotection (HCl/MeOH)

1,2-Dibromo-4,5-dimethylbenzene

Target Molecule

CuI, Na₂S·9H₂O
1,2-ethanedithiol (cat.)

[Ref: 1]

2-Bromo-4,5-dimethylphenol

O-Aryl Thiocarbamate

1. Dialkylthiocarbamoyl
chloride, Base

S-Aryl Thiocarbamate

2. Thermal Rearrangement
(Heat, >200 °C) [Ref: 2]

Target Molecule

3. Hydrolysis (NaOH)

Click to download full resolution via product page

Caption: Comparative strategies for the synthesis of 2-Bromo-4,5-dimethylthiophenol.
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Detailed Experimental Protocol: Strategy B (Nucleophilic
Thiolation)
This protocol is presented as a robust and reliable method, leveraging modern copper-

catalyzed C-S bond formation, which often exhibits high functional group tolerance.[5]

Rationale: This approach is highly convergent. It utilizes a commercially available or readily

synthesized dibrominated xylene precursor and introduces the sensitive thiol functionality in the

final step, minimizing potential side reactions associated with carrying a free thiol through a

multi-step synthesis. The use of a copper catalyst is essential for facilitating the coupling of the

aryl halide with the sulfur source under relatively mild conditions.[5]

Step-by-Step Methodology:

Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add 1,2-Dibromo-4,5-dimethylbenzene (1.0 eq),

Copper(I) iodide (CuI, 0.1 eq), Sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 eq), and a

catalytic amount of 1,2-ethanedithiol (0.05 eq).

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a

substrate concentration of approximately 0.5 M.

Inerting: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere,

which is critical to prevent the oxidation of the thiol product.

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress

can be monitored by thin-layer chromatography (TLC) or GC-MS, observing the consumption

of the starting material. The reaction is typically complete within 12-24 hours.

Workup - Quenching: After cooling the reaction to room temperature, cautiously pour the

mixture into a beaker containing an aqueous solution of 1 M hydrochloric acid (HCl), pre-

chilled in an ice bath. This step neutralizes the excess base and protonates the

thiophenolate to the desired thiophenol.

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with

ethyl acetate or diethyl ether (3 x volume of DMF). The organic layers are combined.
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Workup - Washing: Wash the combined organic layers sequentially with water and then with

brine to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product should be purified by flash column chromatography

on silica gel, using a hexane/ethyl acetate gradient, to yield 2-Bromo-4,5-
dimethylthiophenol as a pure compound.

Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4,5-dimethylthiophenol lies in its trifunctional nature. The

thiol, the bromo substituent, and the aromatic ring itself offer distinct and orthogonal sites for

chemical modification. This allows for sequential, controlled diversification, a highly desirable

feature in the synthesis of compound libraries for drug discovery.

2-Bromo-4,5-dimethylthiophenol

S-Alkylated Thioether

R-X, Base
(S-Alkylation)

Disulfide Dimer

I₂, Base or Air
(Oxidation)

Michael Adduct

α,β-Unsaturated Carbonyl
(Michael Addition) [Ref: 2]

Aryl/Vinyl-Substituted Product

Boronic Acid, Pd Catalyst
(Suzuki Coupling)

N-Arylated Amine/Amide

Amine, Pd Catalyst
(Buchwald-Hartwig Amination)

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Bromo-4,5-dimethylthiophenol.

Reactions Involving the Thiol Group
The thiol moiety is the most nucleophilic site. In the presence of a mild base, it readily forms a

thiophenolate anion, a potent soft nucleophile.

S-Alkylation: The thiophenolate undergoes efficient S-alkylation with a wide range of

electrophiles (e.g., alkyl halides, tosylates) to form stable thioethers. This is a cornerstone
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reaction for attaching the thiophenol core to other molecular fragments.[4]

Michael Addition: As a soft nucleophile, the thiol readily participates in conjugate addition

reactions with α,β-unsaturated carbonyl compounds, forming carbon-sulfur bonds in a highly

controlled manner.[4]

Oxidation to Disulfides: Mild oxidizing agents (e.g., iodine, or even atmospheric oxygen) can

induce the coupling of two thiol molecules to form a disulfide bridge. While sometimes a

nuisance, this reaction can be synthetically useful for creating dimeric structures or for

temporary protection.

Reactions at the Carbon-Bromine Bond
The C-Br bond is a versatile handle for modern transition-metal-catalyzed cross-coupling

reactions. This allows for the construction of complex carbon-carbon and carbon-heteroatom

bonds, which is fundamental to medicinal chemistry.

Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with aryl, heteroaryl,

or vinyl groups using boronic acids or esters in the presence of a palladium catalyst. This is

one of the most powerful methods for constructing biaryl scaffolds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-

N bonds, allowing for the introduction of a vast array of primary and secondary amines,

anilines, or amides at the 2-position of the ring.

Sonogashira Coupling: The C-Br bond can be coupled with terminal alkynes, providing

access to aryl-alkyne structures that are valuable intermediates and pharmacophores.

Section 4: Potential Applications in Medicinal
Chemistry and Drug Discovery
Substituted thiophenols and their heterocyclic bioisosteres, thiophenes, are considered

"privileged structures" in medicinal chemistry.[6][7] They appear in numerous FDA-approved

drugs and clinical candidates, valued for their ability to engage in critical binding interactions

and their favorable metabolic profiles.[8][9]
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2-Bromo-4,5-dimethylthiophenol serves as an ideal starting point for building libraries of

novel compounds for several reasons:

Three Points of Diversification: As outlined in Section 3, the thiol, bromo, and aromatic ring

positions can be independently and sequentially modified, allowing for the rapid generation

of a large and structurally diverse set of analogs from a single core.

Bioisosteric Potential: The thiophenol core can act as a bioisostere for phenol, aniline, or

other aromatic systems. The sulfur atom can participate in hydrogen bonding and other non-

covalent interactions within protein binding pockets.

Modulation of Physicochemical Properties: The dimethyl groups provide a degree of

lipophilicity, while the bromo and thiol groups offer sites for introducing polar or hydrogen-

bonding functionalities. This allows for systematic tuning of properties like solubility,

lipophilicity (LogP), and metabolic stability, which are critical for optimizing drug candidates.

This molecule could be a key intermediate in the synthesis of novel agents targeting a range of

diseases, including cancer, inflammation, and infectious diseases.[10][11]

Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1263376-02-8 is not readily available, safe

handling procedures can be established based on the known hazards of the functional groups

present.

General Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and

serious eye irritation/damage.[12][13][14]

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical

fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety

goggles.

Inhalation/Odor: Thiophenols are known for their strong, unpleasant stench.[2] Proper

ventilation is paramount to avoid inhalation and odor complaints. Work can be done to

quench residual thiol with bleach before cleaning glassware.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

oxidizing agents. For long-term storage, flushing the container with an inert gas like nitrogen

or argon is recommended to prevent air oxidation to the disulfide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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